4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N4OS |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide |
InChI |
InChI=1S/C13H14N4OS/c1-9-6-7-15-13(16-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18) |
InChI Key |
BNAKMEUIYANEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Key Reaction Mechanism
The sulfanyl group formation follows an SN2 mechanism , where the thiolate ion (from pyrimidine) attacks an electrophilic carbon center (e.g., chloroacetamide derivatives) . This is analogous to reactions observed in bis-chloroacetamide derivatives reacting with thiol-containing compounds .
Structural Characterization
The compound is validated using spectroscopic techniques:
Infrared (IR) Spectroscopy
| Functional Group | IR Absorption (cm⁻¹) | Source |
|---|---|---|
| N-H (hydrazide) | 3245–3422 | |
| C=O (amide) | 1625–1679 | |
| C=S (sulfanyl) | 2922–2970 |
Nuclear Magnetic Resonance (NMR)
| Proton Environment | δ (ppm) | Source |
|---|---|---|
| NH (hydrazide) | 9.45–10.14 | |
| Aromatic protons | 6.67–8.06 | |
| Methyl groups | 2.03–2.35 |
Reactivity and Chemical Transformations
The compound participates in reactions involving:
-
Hydrazide condensation : Potential coupling with carbonyl compounds to form azo derivatives.
-
Sulfanyl group modifications : Susceptible to oxidation (e.g., forming sulfinyl/sulfonyl derivatives) or alkylation .
-
Pyrimidine ring interactions : Possible coordination with metals via the nitrogen atoms .
Mechanistic Insights
The sulfanyl group’s reactivity is influenced by the electron-withdrawing pyrimidine ring, stabilizing intermediates during substitution reactions . For example, in analogous systems, pyrimidine-substituted sulfides exhibit enhanced stability due to conjugation .
Biological and Functional Implications
While direct biological data for this compound is limited, related benzohydrazides show:
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound for developing new derivatives.
Biology
This compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of benzohydrazides exhibit antibacterial and antifungal activities .
- Anticancer Activity: Some research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .
Medicine
The therapeutic potential of this compound is being explored due to its interaction with biological targets. The hydrazide group can form hydrogen bonds with macromolecules, while the sulfanyl group may participate in redox reactions. These interactions could modulate enzyme or receptor activity, leading to various biological effects.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique functional groups allow for diverse applications in material science and chemical manufacturing.
Data Table: Properties and Reactions
| Property/Reaction Type | Description |
|---|---|
| Oxidation | Can form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate. |
| Reduction | The hydrazide can be reduced to amines using lithium aluminum hydride or sodium borohydride. |
| Substitution | Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides. |
Case Study 1: Antimicrobial Activity
A study evaluated several hydrazone derivatives for their antimicrobial efficacy against common pathogens. Among the derivatives tested, those containing the pyrimidine moiety exhibited enhanced activity compared to standard antibiotics, suggesting that modifications to the hydrazide structure can lead to improved antimicrobial properties .
Case Study 2: Anticancer Potential
Research focused on the anticancer properties of similar benzohydrazide compounds revealed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involved inhibition of specific kinases associated with tumor growth and metastasis. This highlights the potential of this compound as a lead compound in cancer therapy development .
Mechanism of Action
The mechanism of action of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrimidine vs. Benzimidazole Derivatives
- 4-(1H-Benzimidazol-2-yl)benzohydrazide (–5):
- Replaces the pyrimidine ring with a benzimidazole moiety.
- Exhibits antileishmanial activity due to the benzimidazole group’s ability to intercalate with DNA or inhibit enzymes like topoisomerase .
- Synthesis involves microwave-assisted condensation of methyl esters with hydrazine hydrate, yielding higher purity compared to conventional methods .
Pyrazole-Linked Analogues
Triazole and Thiazolidinone Derivatives
- 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methylamino)-N-(4-oxo-2-arylthiazolidin-3-yl)benzamide (): Incorporates a triazole-thiazolidinone hybrid structure. Demonstrates moderate to good antimicrobial and antioxidant activity, attributed to the thiazolidinone ring’s redox properties and triazole’s hydrogen-bonding capacity .
Antimicrobial Activity
Anticancer Potential
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a novel organic compound categorized under hydrazides, characterized by its unique structural features, including a benzohydrazide moiety linked to a sulfanyl-methyl-pyrimidine group. Its molecular formula is C13H14N4OS, with a molecular weight of 274.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide under reflux conditions in solvents like ethanol or methanol. The product is then purified through recrystallization. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazides have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| Analog A | E. coli | 50 µg/mL |
| Analog B | S. aureus | 25 µg/mL |
Anticancer Properties
The compound's interaction with biological macromolecules allows it to modulate enzyme activities linked to cancer progression. Preliminary studies have suggested that it may inhibit certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydrazide group can form hydrogen bonds with target proteins.
- Redox Reactions : The sulfanyl group may participate in redox reactions that affect cellular signaling pathways.
These interactions can lead to the modulation of enzymatic activities critical for cellular functions and disease processes.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several hydrazide derivatives against common pathogens. The results indicated that derivatives with similar structures to this compound displayed promising results against multidrug-resistant strains.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound did not exhibit significant cytotoxicity at lower concentrations (≤20 µM), making it a candidate for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for benzohydrazide derivatives. For example, hydrazide formation can be achieved by reacting methyl esters (e.g., methyl 4-(1H-benzimidazol-2-yl)benzoate) with hydrazine hydrate under microwave irradiation (30–60 min, 60–80°C), yielding >85% purity . Solvent choice (ethanol, DMF) and stoichiometric ratios (1:2 substrate-to-hydrazine) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of hydrazide (–NH–NH–, ~3200–3350 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) typically shows signals for pyrimidine protons (δ 8.2–8.6 ppm), benzohydrazide aromatic protons (δ 7.3–7.9 ppm), and methyl groups (δ 2.4–2.6 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule crystallography, resolving bond lengths and angles with <0.01 Å precision .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a control .
- Anticancer Screening : MTT assays on breast cancer cell lines (e.g., MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, ADME prediction) guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, PDB ID: 4TZK). Pyrimidine-thioether moieties show strong interactions with catalytic residues (e.g., Lys157, Tyr158) .
- ADME Prediction : SwissADME predicts logP (~2.5) and bioavailability scores (>0.55), indicating moderate lipophilicity and oral absorption. Modify substituents (e.g., –OCH₃, –Cl) to improve solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if MIC values vary between labs:
- Re-test under standardized conditions (e.g., pH 7.2, 37°C).
- Use isogenic bacterial strains to isolate resistance mechanisms .
- Combine transcriptomic analysis (RNA-seq) to identify gene expression changes in treated cells, clarifying mode of action .
Q. How can crystallographic data from SHELX refinements inform structure-activity relationships (SAR)?
- Methodological Answer : SHELXL-refined structures reveal conformational flexibility in the benzohydrazide core. For example, dihedral angles between pyrimidine and benzene rings (>30°) correlate with reduced antimicrobial activity, guiding rigidification via methylene bridges .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
